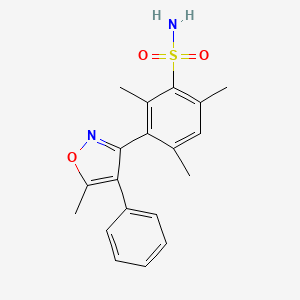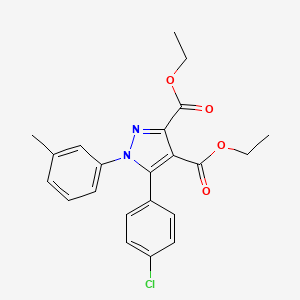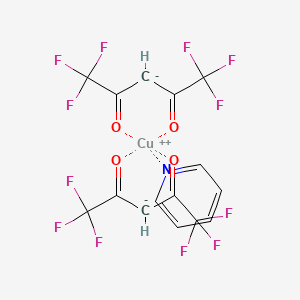![molecular formula C21H22ClN3O2 B12887583 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine CAS No. 64039-55-0](/img/structure/B12887583.png)
7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a quinoline core with a chloro substituent at the 7-position and a morpholinoethoxyphenyl group at the 2-position, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . For this compound, a possible synthetic route could involve:
Formation of the Quinoline Core: Using the Skraup synthesis, aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Substitution Reaction: The 7-chloroquinoline is reacted with 2-(2-morpholinoethoxy)aniline under basic conditions to introduce the morpholinoethoxyphenyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
7-Chloroquinoline: A simpler derivative with antimicrobial properties.
Uniqueness
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of the morpholinoethoxyphenyl group could enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
64039-55-0 |
|---|---|
Molekularformel |
C21H22ClN3O2 |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
7-chloro-N-[2-(2-morpholin-4-ylethoxy)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24) |
InChI-Schlüssel |
UCEXRGNXCZHLCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


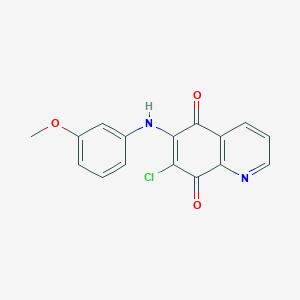



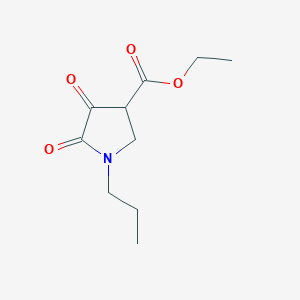

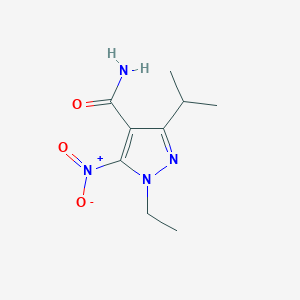
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)


